Toddanone

Overview

Description

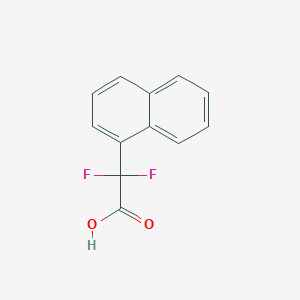

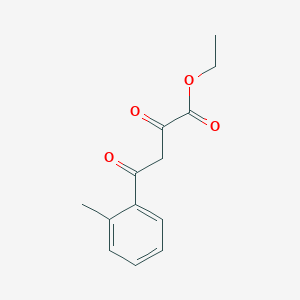

Toddanone is a coumarin that can be isolated from the root of Toddalia asiatica . It has a molecular formula of C16H18O5 and a molecular weight of 290.31 .

Molecular Structure Analysis

The molecular structure of Toddanone consists of 16 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The structure is classified under Phenylpropanoids Coumarins .Physical And Chemical Properties Analysis

Toddanone is a crystal substance . It has a molecular weight of 290.31 and a molecular formula of C16H18O5 . The boiling point is 458.2±45.0°C at 760 mmHg and the melting point is 116°C . The density is 1.185±0.1 g/cm3 .Scientific Research Applications

Cytotoxicity Evaluation

Toddanone has been evaluated for its cytotoxicity against six carcinoma cell lines. The results suggest that Toddanone and its derivatives exhibit higher cytotoxicity than many other compounds. In particular, certain derivatives displayed strong cytotoxicity against SH-SY5Y, A-549, and FaDu cell lines .

Alzheimer’s Disease Treatment

Toddanone has been studied as a potential multifunctional agent for Alzheimer’s disease. It has been examined for acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation inhibitory activities, as well as neuroprotection against H2O2- and Aβ1–42-induced human neuroblastoma SH-SY5Y cell damage .

Anti-HIV Agent

Toddanone has been identified as a potential inhibitor of HIV-1-reverse transcriptase (HIV-1-RT), which is a major contributor to the onset of HIV. Molecular docking and molecular dynamics simulations have suggested that Toddanone and its derivatives could be potent inhibitors of HIV-1-RT .

Potential Applications in Drug Discovery

The structure of Toddanone and its observed interactions with biological targets suggest that it could be a valuable molecule in drug discovery. Its structure–activity relationship information might be applied for further optimization of coumarins into a useful drug which may combat various diseases .

Mechanism of Action

properties

IUPAC Name |

6-(2-hydroxy-3-methylbut-3-enyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHZOCSENTTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxy-6-(2-hydroxy-3-methyl-3-butenyl)-2H-1-benzopyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Toddanone?

A2: While the provided abstracts don't offer specific spectroscopic data for Toddanone, they mention techniques like spectral analysis for structural elucidation [, ]. Coumarins, the chemical class to which Toddanone belongs, are known for their oxygenated heterocyclic structure. For precise molecular formula and weight, further investigation into specific databases or literature focusing on Toddanone characterization is recommended.

Q2: Has Toddanone shown any promising activity against specific diseases?

A3: While the provided abstracts don't focus on Toddanone specifically, Toddalia asiatica extracts, from which Toddanone is derived, have demonstrated antifeedant activity against the anomalous emperor moth Nudaurelia belina []. This activity has been attributed to other coumarins present in the extract, such as Dihydrotoddanol and Toddanol, at low concentrations (0.05% w/v). This suggests potential applications in pest control, but further research is needed to explore Toddanone's specific role.

Q3: What analytical methods have been employed in the study of Toddanone?

A5: The research mentions various techniques for extraction, isolation, and characterization of Toddanone and other compounds from Toddalia asiatica. These include high-speed counter-current chromatography (HSCCC) [], spectral techniques for structural elucidation [, ], and likely bioassays like modified leaf disc methods to assess antifeedant activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

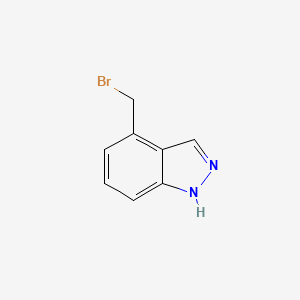

![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)

![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)